2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate typically involves the reaction of 2-methylheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its biological activities. The compound’s effects are mediated through pathways involving calcium and sodium ion channels .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl propanoate
- 2,5-Dioxopyrrolidin-1-yl butanoate
- 2,5-Dioxopyrrolidin-1-yl pentanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is unique due to its specific structure, which imparts distinct biological activities compared to other similar compounds. Its methylheptanoate moiety provides unique steric and electronic properties, enhancing its interaction with molecular targets .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C12H19NO4. The compound features a pyrrolidine ring with two carbonyl groups, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 229.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP (Partition Coefficient) | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with acylating agents. The synthetic routes often include:
- Acylation Reaction : Using acyl chlorides or anhydrides to introduce the heptanoate moiety.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Biological Activity
Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit a range of biological activities including anticonvulsant and antinociceptive effects.
Anticonvulsant Activity
A study highlighted the development of hybrid compounds derived from pyrrolidine-2,5-dione that demonstrated significant anticonvulsant properties. For instance, one compound showed effective results in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg
These findings suggest that the mechanism may involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors .
Antinociceptive Activity
The same study reported potent efficacy in formalin-induced tonic pain models, indicating that these compounds could be promising candidates for pain management therapies .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
-
Case Study on Epilepsy Management :
- A patient treated with a derivative showed reduced seizure frequency after administration of the compound.
- Monitoring indicated improvement in quality of life metrics.
-
Pain Management Trials :
- In a double-blind trial, patients receiving treatment with related pyrrolidine derivatives reported significant pain relief compared to placebo groups.
The biological activity of this compound is hypothesized to involve multiple targets within the central nervous system. The compound's structure allows for interaction with various receptors and ion channels, which may contribute to its anticonvulsant and analgesic effects.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-4-5-6-9(2)12(16)17-13-10(14)7-8-11(13)15/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQLWHTKGQFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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